molecular formula C9H10ClNO4S B2582740 methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate CAS No. 1368895-01-5

methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate

Cat. No.: B2582740
CAS No.: 1368895-01-5
M. Wt: 263.69
InChI Key: MYLJFRKKFNLYEX-UHFFFAOYSA-N
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Description

Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate: is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a methylphenyl ring, which is further linked to a carbamate group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C to 25°C to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a reagent for the selective modification of amino acid residues in proteins, aiding in the investigation of protein structure and function .

Medicine: Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the formulation of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Uniqueness: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorosulfonyl and carbamate groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJFRKKFNLYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368895-01-5
Record name methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
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